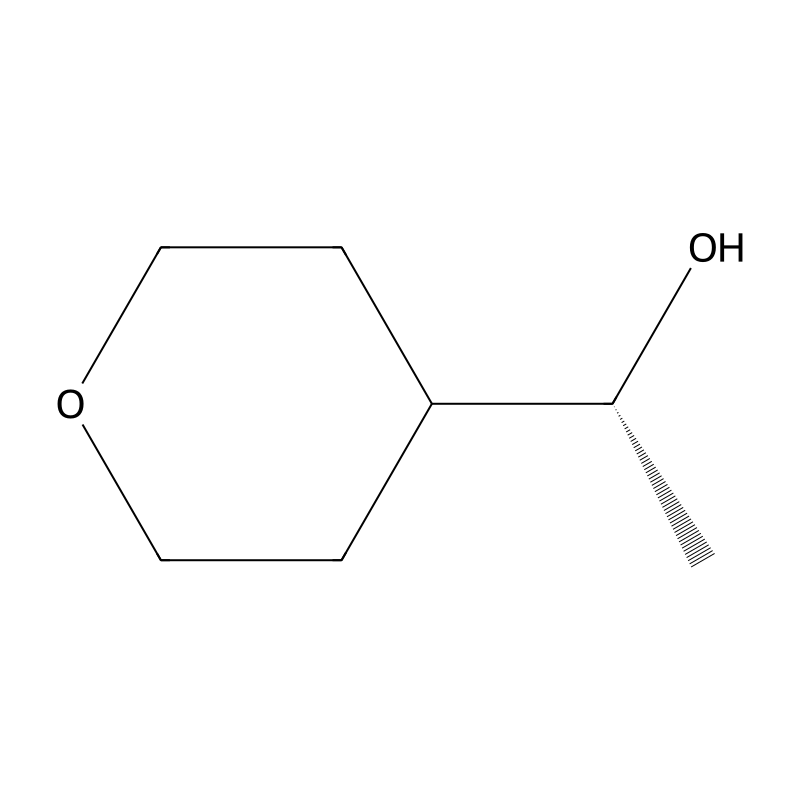(1R)-1-(oxan-4-yl)ethan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(1R)-1-(oxan-4-yl)ethan-1-ol, also known as (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol, is an organic compound characterized by a tetrahydropyran ring structure. This compound features a hydroxyl group (-OH) attached to the ethan-1-ol moiety, making it a chiral alcohol. The presence of the tetrahydropyran ring imparts unique steric and electronic properties, which are significant for various chemical and biological applications. Its molecular formula is , and it has a molecular weight of 130.18 g/mol.
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
- Reduction: Further reduction can yield alkanes or other alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, utilizing reagents such as thionyl chloride or phosphorus tribromide.
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for functional group transformations .
The biological activity of (1R)-1-(oxan-4-yl)ethan-1-ol is of interest in medicinal chemistry due to its chiral nature, which can influence interactions with biological targets such as enzymes and receptors. Its use in synthesizing biologically active molecules allows researchers to explore its effects on metabolic pathways and enzyme kinetics. The compound may also serve as a precursor for pharmaceuticals requiring specific stereochemistry for efficacy .
The synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol typically involves several methods:
- Asymmetric Reduction: One common approach is the asymmetric reduction of 4-oxanone using chiral catalysts to achieve the desired stereochemistry.
- Catalytic Hydrogenation: In industrial settings, large-scale production may utilize catalytic hydrogenation processes involving metal catalysts like palladium or rhodium to enhance yield and purity.
- Cyclization Reactions: The formation of the tetrahydropyran ring can be achieved through acid-catalyzed cyclization of suitable precursors, followed by the introduction of the ethan-1-ol group through reactions such as Grignard reactions .
(1R)-1-(oxan-4-yl)ethan-1-ol has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs that require specific stereochemistry.
- Materials Science: The compound can be utilized in developing new materials, including polymers or resins with enhanced properties.
- Organic Synthesis: It acts as a chiral building block for synthesizing more complex organic molecules, making it valuable in research and industrial applications .
Studies on the interactions of (1R)-1-(oxan-4-yl)ethan-1-ol with enzymes and receptors are crucial for understanding its biological implications. Its stereochemistry may lead to different binding affinities and activities compared to its enantiomer, (1S)-1-(oxan-4-yl)ethan-1-ol. Such studies help elucidate metabolic pathways and potential therapeutic effects, particularly in drug design where stereochemistry plays a critical role .
Similar CompoundsCompound Name Structure Description (1S)-1-(oxan-4-yl)ethan-1-ol Enantiomer with opposite stereochemistry 4-hydroxyoxane A simpler analog with a hydroxyl group on the tetrahydropyran ring 1-(oxan-4-yl)ethanone Corresponding ketone derivative Tetrahydropyran-2-ol Similar ring structure but different functional group positioning 1,4-Dioxane Contains two oxygen atoms in a similar ring structure
Uniqueness
| Compound Name | Structure Description |
|---|---|
| (1S)-1-(oxan-4-yl)ethan-1-ol | Enantiomer with opposite stereochemistry |
| 4-hydroxyoxane | A simpler analog with a hydroxyl group on the tetrahydropyran ring |
| 1-(oxan-4-yl)ethanone | Corresponding ketone derivative |
| Tetrahydropyran-2-ol | Similar ring structure but different functional group positioning |
| 1,4-Dioxane | Contains two oxygen atoms in a similar ring structure |
(1R)-1-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which significantly influences its physical and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








